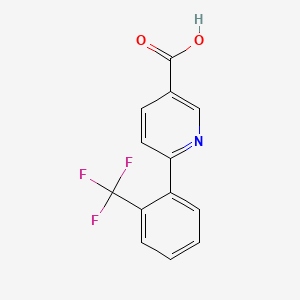

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Übersicht

Beschreibung

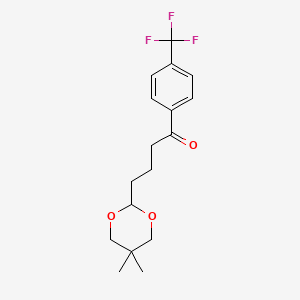

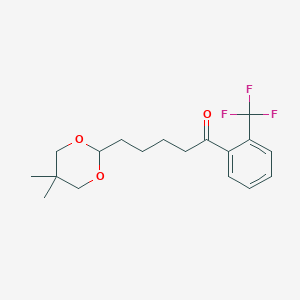

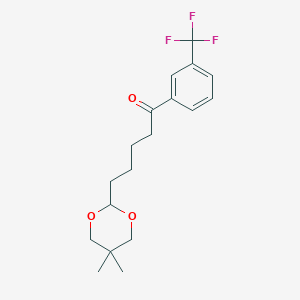

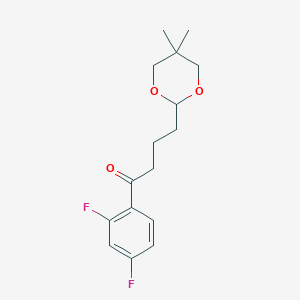

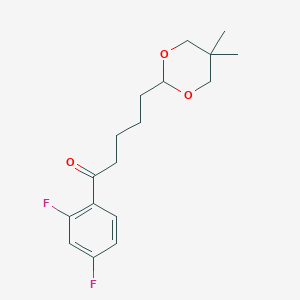

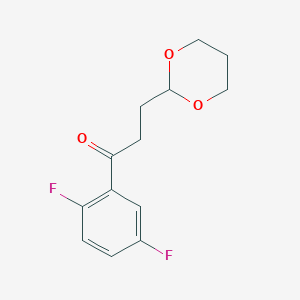

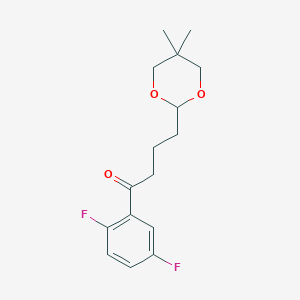

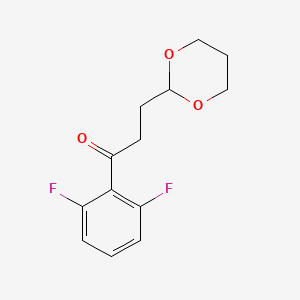

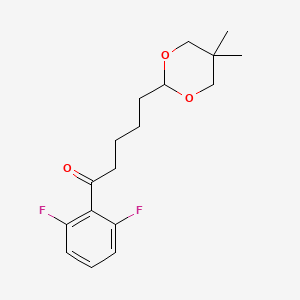

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. It has a molecular formula of C13H8F3NO2 and a molecular weight of 267.2 g/mol .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The methylation of the hydroxy group of compound 18, as well as its replacement with a thiomethyl group, produced about a two-fold enhancement of potency .Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinic acid core with a trifluoromethylphenyl group attached at the 6-position .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 267.21 .Wissenschaftliche Forschungsanwendungen

Chemical Building Blocks

“6-(2-(Trifluoromethyl)phenyl)nicotinic acid” is used as a chemical building block . It is a high-quality chemical provided by Amerigo Scientific, a specialist distributor serving life science .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, are used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .

Pharmaceutical Intermediate

“2-Methyl-6-(trifluoromethyl)nicotinic acid”, a compound similar to “this compound”, is used as a pharmaceutical intermediate . This suggests that “this compound” could also be used as a pharmaceutical intermediate.

Suzuki-Coupling Reactions

“2-(Trifluoromethyl)phenylboronic acid”, a compound related to “this compound”, is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This indicates that “this compound” could potentially be used in similar reactions.

Zukünftige Richtungen

6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .

Wirkmechanismus

Target of Action

The primary target of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

This compound interacts with its target in an allosteric manner, inhibiting both functions of the HIV-1 RT . It blocks the polymerase function, even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HIV-1 virus. By inhibiting the RNase H function, it prevents the enzyme from interacting with and cleaving the RNA strand of an RNA/DNA heteroduplex . This disruption in the pathway hinders the replication of the virus.

Pharmacokinetics

The compound’s ability to inhibit viral replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several inhibited viral replication in cell-based assays . The most promising compound, 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Action Environment

The compound’s effectiveness in cell-based assays suggests that it may be stable and effective in a biological environment .

Eigenschaften

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647041 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

726136-58-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.